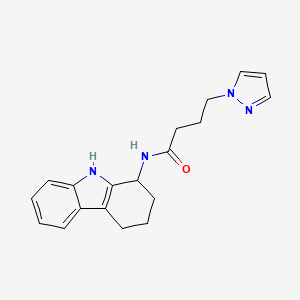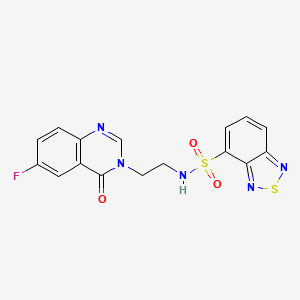
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide is a synthetic organic compound that features a benzamide core with a 5-methyl-1H-1,2,3,4-tetrazole ring and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with appropriate reagents under controlled conditions.
Benzamide Formation: The benzamide core is formed by reacting a benzoyl chloride derivative with an amine.
Coupling Reaction: The final step involves coupling the tetrazole ring with the benzamide core using a pyridylmethyl group as a linker. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as elevated temperatures and inert atmospheres.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, potentially with altered functional groups.
Reduction: Reduced derivatives, possibly with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific biological pathways.
Materials Science: Use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Chemical Research: Application in studying reaction mechanisms, catalysis, and other fundamental chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide: Lacks the methyl group on the tetrazole ring.
3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(2-pyridylmethyl)benzamide: Has a different position of the pyridylmethyl group.
3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)aniline: Contains an aniline group instead of a benzamide core.
Uniqueness
The uniqueness of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N6O |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
3-(5-methyltetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-6-2-5-13(8-14)15(22)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H,17,22) |
InChI Key |
XLJHTHTWYSHXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B10992619.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B10992634.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B10992646.png)
![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10992649.png)
![4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10992651.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10992657.png)

![ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10992663.png)

![ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10992684.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10992698.png)

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10992714.png)
